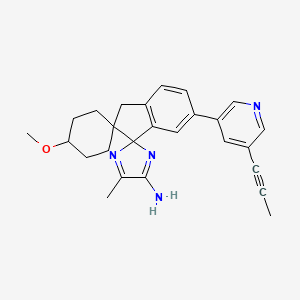![molecular formula C21H29ClN10O16P4S2 B10771401 [[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“PMID23083103C4”は、潜在的な薬理学的用途について研究されている合成有機分子です。 特定の生物学的標的との相互作用で知られており、さまざまな科学研究分野で関心の対象となっています .
2. 製法
合成経路と反応条件: 化合物“PMID23083103C4”の合成には、重要な中間体の形成や特定の試薬の使用など、複数のステップが含まれます。 詳細な合成経路には通常、以下が含まれます。
ステップ 1: 一連の縮合反応によるコア構造の形成。
ステップ 2: 置換反応による官能基の導入。
ステップ 3: 純粋な化合物を得るための最終的な精製と結晶化。
工業的生産方法: この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が関与する可能性があります。 連続フローリアクターや自動合成プラットフォームなどの技術は、効率性とスケーラビリティを向上させるために頻繁に採用されています .
反応の種類:
酸化: この化合物は酸化反応を起こし、酸化誘導体の形成につながります。
還元: 還元反応は、この化合物を還元型に変換することができ、その化学的性質を変化させます。
置換: さまざまな置換反応により、異なる官能基を化合物に導入することができ、その活性と安定性を修飾することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応によりさまざまな官能基化された化合物が生成される可能性があります .
4. 科学研究における用途
化合物“PMID23083103C4”は、以下を含む幅広い科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 受容体や酵素などの生物学的標的との相互作用について研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID23083103C4” involves multiple steps, including the formation of key intermediates and the use of specific reagents. The detailed synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.
Substitution: Various substitution reactions can introduce different functional groups into the compound, modifying its activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Compound “PMID23083103C4” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
化合物“PMID23083103C4”の作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。 この相互作用は、さまざまな生物学的経路を調節し、望ましい薬理学的効果をもたらす可能性があります。 この化合物がこれらの標的に結合する能力は、その化学構造と官能基の影響を受けます .
類似化合物:
- 化合物 A
- 化合物 B
- 化合物 C
比較: 類似化合物と比較して、“PMID23083103C4”は、特定の標的に対する高い結合親和性と、生理学的条件下での改善された安定性などのユニークな特性を示します。 これらの特性により、さらなる研究開発のための貴重な化合物となっています .
類似化合物との比較
- Compound A
- Compound B
- Compound C
Comparison: Compared to similar compounds, “PMID23083103C4” exhibits unique properties, such as higher binding affinity to certain targets and improved stability under physiological conditions. These characteristics make it a valuable compound for further research and development .
特性
分子式 |
C21H29ClN10O16P4S2 |
|---|---|
分子量 |
901.0 g/mol |
IUPAC名 |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid |
InChI |
InChI=1S/C21H29ClN10O16P4S2/c22-21(49(37,38)47-51(41,53)43-1-7-11(33)13(35)19(45-7)31-5-29-9-15(23)25-3-27-17(9)31)50(39,40)48-52(42,54)44-2-8-12(34)14(36)20(46-8)32-6-30-10-16(24)26-4-28-18(10)32/h3-8,11-14,19-21,33-36H,1-2H2,(H,37,38)(H,39,40)(H,41,53)(H,42,54)(H2,23,25,27)(H2,24,26,28)/t7-,8?,11+,12+,13?,14+,19-,20-,21?,51?,52?/m1/s1 |
InChIキー |
SQXLFBVOQBYLCG-BUWSHSPFSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H](C(O3)COP(=O)(OP(=O)(C(P(=O)(O)OP(=S)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)Cl)O)S)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(C(P(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)S)Cl)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)


![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[3H]mesulergine](/img/structure/B10771347.png)
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)

![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[3H]eletriptan](/img/structure/B10771413.png)
